![molecular formula C15H20O2 B14121593 (Z)-5-Methyl-2,3,6,7,8,9-hexahydrobenzo[b][1]oxacycloundecin-11-ol](/img/structure/B14121593.png)
(Z)-5-Methyl-2,3,6,7,8,9-hexahydrobenzo[b][1]oxacycloundecin-11-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-5-Methyl-2,3,6,7,8,9-hexahydrobenzoboxacycloundecin-11-ol is a complex organic compound with a unique structure that includes a benzene ring fused with an oxacycloundecin ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-Methyl-2,3,6,7,8,9-hexahydrobenzoboxacycloundecin-11-ol typically involves multiple steps, starting from simpler organic molecules. The process may include cyclization reactions, where the benzene ring is fused with the oxacycloundecin ring, followed by the introduction of the methyl and hydroxyl groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and other advanced chemical engineering techniques may be employed to ensure efficient and consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-5-Methyl-2,3,6,7,8,9-hexahydrobenzoboxacycloundecin-11-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the ring structure.
Substitution: The methyl or hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require specific catalysts or conditions, such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could result in a simpler hydrocarbon structure.
Wissenschaftliche Forschungsanwendungen
(Z)-5-Methyl-2,3,6,7,8,9-hexahydrobenzob
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of (Z)-5-Methyl-2,3,6,7,8,9-hexahydrobenzoboxacycloundecin-11-ol involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Z)-5-Methyl-2,3,6,7,8,9-hexahydrobenzoboxacycloundecin-10-ol : Similar structure but with a different position of the hydroxyl group.
- (Z)-5-Methyl-2,3,6,7,8,9-hexahydrobenzoboxacycloundecin-11-one : Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
(Z)-5-Methyl-2,3,6,7,8,9-hexahydrobenzoboxacycloundecin-11-ol is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C15H20O2 |
|---|---|
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
(5Z)-6-methyl-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-ol |
InChI |
InChI=1S/C15H20O2/c1-12-5-2-3-7-13-11-14(16)8-9-15(13)17-10-4-6-12/h6,8-9,11,16H,2-5,7,10H2,1H3/b12-6- |
InChI-Schlüssel |
MJXWHMAUKWTBPQ-SDQBBNPISA-N |
Isomerische SMILES |
C/C/1=C/CCOC2=C(CCCC1)C=C(C=C2)O |
Kanonische SMILES |
CC1=CCCOC2=C(CCCC1)C=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


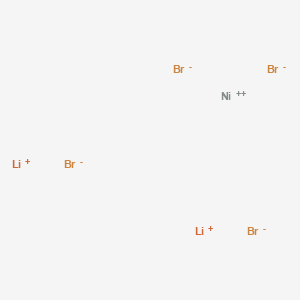
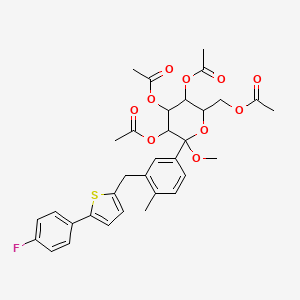
![N-[(Pyrrolidin-2-yl)methyl]isoquinoline-5-sulfonamide--hydrogen chloride (1/2)](/img/structure/B14121520.png)

![2-[2-(2-Cyanoethylamino)phenyl]ethyl benzoate](/img/structure/B14121528.png)
![2-benzyl-1-oxo-N-pyridin-4-ylspiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide](/img/structure/B14121531.png)
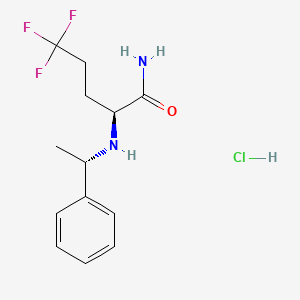
![ethyl 2-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate](/img/structure/B14121544.png)
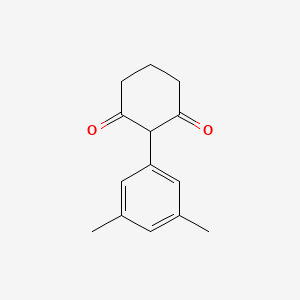

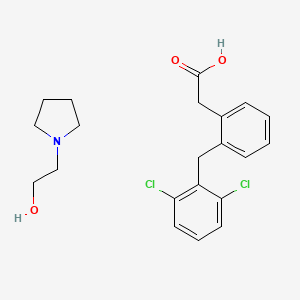

![3-[3-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B14121584.png)
![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14121596.png)
